(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol is a chiral binaphthol derivative. This compound is known for its unique structural properties, which make it an important molecule in various fields of scientific research, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutyraldehyde from t-butyl chloride and vinyl acetate through a catalytic reaction.
Formation of Intermediate: The intermediate 1-chloro-3,3-dimethylbutyl acetate is hydrolyzed and disproportionated under controlled temperature conditions (100-110°C) using catalysts such as aluminum trichloride, p-toluenesulfonic acid, or ferric chloride.
Final Product: The final step involves the coupling of the intermediate with 1,1’-binaphthalene-2,2’-diol to form (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted binaphthol derivatives.
Scientific Research Applications
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:
Organic Synthesis: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Catalysis: The compound serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations. The pathways involved include coordination with transition metals and activation of substrates through chiral induction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol is unique due to its specific chiral centers and bulky substituents, which provide steric hindrance and enhance its selectivity in catalytic reactions. This makes it a valuable compound in asymmetric synthesis compared to other binaphthol derivatives.
Properties
Molecular Formula |
C32H38O2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-(3,3-dimethylbutyl)-1-[3-(3,3-dimethylbutyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H38O2/c1-31(2,3)17-15-23-19-21-11-7-9-13-25(21)27(29(23)33)28-26-14-10-8-12-22(26)20-24(30(28)34)16-18-32(4,5)6/h7-14,19-20,33-34H,15-18H2,1-6H3 |
InChI Key |
JQBPPZJSAAUVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)CCC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.